

(Rac)-Monepantel-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: (Rac)-Monepantel-d5

Cat. No.: B12411624

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(Rac)-Monepantel-d5: A Technical Overview

(Rac)-Monepantel-d5 is the deuterated form of Monepantel, a novel anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of compounds. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Compound Data

The key quantitative data for **(Rac)-Monepantel-d5** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2747918-33-6	[1][2]
Molecular Weight	478.42 g/mol	[1][2]
Molecular Formula	C20H8D5F6N3O2S	[1]
Appearance	White to off-white solid	
Synonyms	N-(2-cyano-1-(5-cyano-2- (trifluoromethyl)phenoxy)propa n-2-yl-1,1,3,3,3-d5)-4- ((trifluoromethyl)thio)benzamid e	

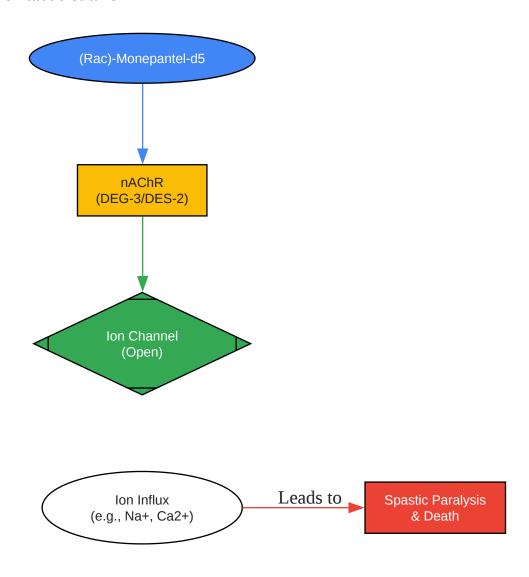


Mechanism of Action & Signaling Pathways

Monepantel exhibits a dual mechanism of action, targeting distinct pathways in nematodes and mammalian cancer cells.

Anthelmintic Action via Nematode Nicotinic Acetylcholine Receptors (nAChRs)

In nematodes, Monepantel acts as a positive allosteric modulator of a specific subclass of nicotinic acetylcholine receptors (nAChRs), namely the DEG-3/DES-2 channels. This interaction leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in spastic paralysis and eventual death of the parasite. This mode of action is unique compared to other anthelmintic classes, making Monepantel effective against multi-drug resistant nematode strains.



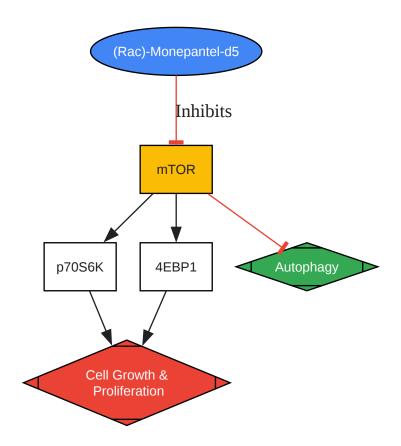


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Monepantel's anthelmintic mechanism of action.

Anticancer Activity via mTOR Pathway Inhibition

In addition to its anthelmintic properties, Monepantel has demonstrated anticancer activity, particularly in ovarian cancer models. It functions by inhibiting the mammalian Target of Rapamycin (mTOR) signaling pathway. Specifically, Monepantel suppresses the phosphorylation of mTOR and its key downstream effectors, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1). This disruption leads to the induction of autophagy and inhibition of tumor cell growth and proliferation.



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Monepantel's inhibition of the mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of Monepantel.



In Vivo Anticancer Efficacy Studies

- Model: Female nude mice with subcutaneous OVCAR-3 (human ovarian cancer cell line) xenografts.
- Treatment: Monepantel (MPL) was administered via intraperitoneal (IP) injection.
- Dosage: Mice were treated with 25 mg/kg and 50 mg/kg doses of MPL.
- Frequency: Dosing was performed three times weekly for a duration of two weeks.
- Endpoints: Tumor volume and weight were measured to assess efficacy. Western blotting
 was used to analyze the expression and phosphorylation status of proteins in the mTOR
 pathway (mTOR, p70S6K, 4EBP1) within tumor tissues.

In Vitro Autophagy and Cytotoxicity Assays

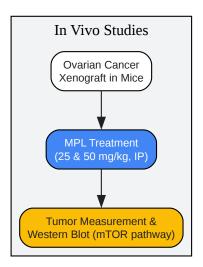
- Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-3, A2780).
- Treatment: Cells were cultured in the presence of varying concentrations of Monepantel (typically 10 μ M and 25 μ M).
- Duration: Experiments were conducted over a 72-hour period.
- · Methodologies:
 - Autophagy Detection: Acridine orange staining was used to detect the formation of acidic vesicular organelles, a hallmark of autophagy. Western blotting and ELISA were employed to measure the expression of autophagy markers like LC3B and SQSTM1/p62, as well as key proteins in the mTOR pathway.
 - Cytotoxicity and Apoptosis: Cell viability was assessed, and apoptosis was investigated through caspase activity assays, DNA laddering, and Annexin-V staining.

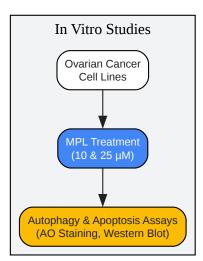
Electrophysiological Analysis of Nematode nAChRs

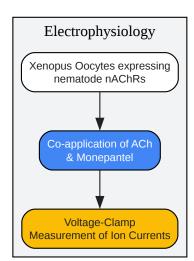
 Expression System:Xenopus laevis oocytes were used as a heterologous expression system for nematode nAChRs.



- Receptors Studied: Receptors from Haemonchus contortus (e.g., Hco-DEG-3/DES-2) were expressed to study the direct interaction with Monepantel.
- Methodology: Two-electrode voltage-clamp electrophysiology was used to measure ion currents across the oocyte membrane in response to acetylcholine (the natural agonist) with and without the presence of Monepantel.
- Findings: These experiments demonstrated that while Monepantel did not activate the channels directly, it significantly potentiated the currents induced by choline, confirming its role as a positive allosteric modulator.







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References

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